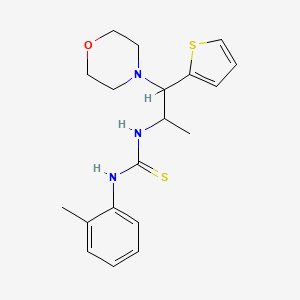

![molecular formula C15H15NO4S B2659311 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351596-48-9](/img/structure/B2659311.png)

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

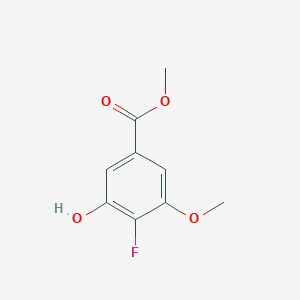

This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a benzo[d][1,3]dioxole group, which is a fused ring system consisting of a benzene ring and a 1,3-dioxole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring and the benzo[d][1,3]dioxole group. One possible method for synthesizing thiophene derivatives involves the Gewald reaction, which is a condensation reaction between a carbonyl compound, a cyano ester, and sulfur . The benzo[d][1,3]dioxole group could potentially be formed through a condensation reaction as well .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the benzo[d][1,3]dioxole group would likely contribute to the planarity of the molecule . The presence of the carboxamide group could also influence the molecule’s conformation and reactivity.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiophene ring is known to participate in various reactions, including electrophilic aromatic substitution . The carboxamide group could also be involved in reactions such as hydrolysis .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound, with its unique structure, shows potential in pharmaceutical development, particularly in the synthesis of new drugs. The presence of the thiophene ring and benzodioxole moiety suggests it could be explored for anti-inflammatory, antimicrobial, and anticancer properties . Thiophene derivatives are known for their biological activities, making this compound a candidate for further drug development research .

Organic Electronics

The compound’s structure includes a thiophene ring, which is a key component in organic electronics. Thiophene derivatives are widely used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . This makes the compound a potential candidate for research in improving the efficiency and stability of organic electronic devices.

Material Science

In material science, thiophene-based compounds are utilized for their conductive properties. This compound could be investigated for its potential use in the development of new materials with enhanced electrical conductivity and stability . Such materials are crucial for applications in flexible electronics and advanced sensor technologies.

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis . Researchers can explore its use in creating novel compounds with specific desired properties for various industrial applications.

Biological Studies

Given its structural features, this compound can be used in biological studies to understand its interaction with biological systems. It can be tested for its potential as a bioactive molecule, exploring its effects on different cell lines and its mechanism of action . Such studies are essential for identifying new therapeutic agents.

Environmental Chemistry

The compound’s potential applications in environmental chemistry include its use as a sensor for detecting pollutants. Thiophene derivatives have been studied for their ability to detect heavy metals and other environmental contaminants . This compound could be further researched for its sensitivity and selectivity in environmental monitoring.

These applications highlight the versatility and potential of “N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” in various scientific fields. Each application opens up new avenues for research and development, contributing to advancements in technology and medicine.

Recent strategies in the synthesis of thiophene derivatives Therapeutic importance of synthetic thiophene

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-9-4-5-21-14(9)11(17)7-16-15(18)10-2-3-12-13(6-10)20-8-19-12/h2-6,11,17H,7-8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDRAWROJKARNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2659230.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2659234.png)

![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)

![benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2659236.png)

![N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B2659237.png)

![2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2659246.png)

![6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2659250.png)